molecular formula C23H20ClN3O3S B2442837 N1-(2-chlorobenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide CAS No. 899751-57-6

N1-(2-chlorobenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide

Cat. No. B2442837
CAS RN: 899751-57-6
M. Wt: 453.94
InChI Key: VLIJJTMMGGUOQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-chlorobenzyl)-N2-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)oxalamide is a useful research compound. Its molecular formula is C23H20ClN3O3S and its molecular weight is 453.94. The purity is usually 95%.
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Scientific Research Applications

Video-based Whiteboard Reading and Cardiac Applications

Compounds structurally similar to the one have been investigated for their potential in treating heart rhythm disorders due to their anti-arrhythmic action on the coronary circulation. This research indicates a broader pharmacological interest in derivatives of 1,4-dihydro-2H-isoquinoline, which are active in the cardiovascular system (Wienecke, Fink, & Sagerer, 2005).

Rotational Isomerism and Stereochemistry

Another study focuses on the phenomenon of restricted rotation around the N–N bond in N-(1,2-Dihydro-2-oxoquinolin-1-yl)-N-(1-methylallyl)-4-chlorobenzenesulphenamide and its analogues, which allows for the isolation of stereoisomers. This research contributes to the understanding of molecular structure and isomerism in pharmaceutical chemistry (Atkinson, Judkins, & Patwardhan, 1979).

5-HT3 Antagonists and Chemotherapy Support

The synthesis and pharmacological evaluation of isoquinolinone derivatives as 5-HT3 antagonists highlight the potential of these compounds in mitigating chemotherapy-induced nausea and vomiting, showcasing the therapeutic versatility of tetrahydroquinoline derivatives (Matsui et al., 1992).

Antimicrobial Evaluation of Tetrahydroquinazoline Derivatives

Research into tetrahydroquinazoline derivatives of benzo[b]thiophene for their antimicrobial properties underscores the significance of such compounds in addressing bacterial and fungal infections. This study provides insight into the potential use of these derivatives in developing new antimicrobial agents (Bhatt et al., 2015).

Structural and Conformational Studies

The crystallographic analysis of tetrahydroisoquinolinedione derivatives, including a compound closely related to the one , offers valuable information on molecular conformations and crystal packing, which is essential for drug design and development (Subbiah Pandi et al., 2002).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S/c24-18-7-2-1-5-16(18)14-25-21(28)22(29)26-17-9-10-19-15(13-17)6-3-11-27(19)23(30)20-8-4-12-31-20/h1-2,4-5,7-10,12-13H,3,6,11,14H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIJJTMMGGUOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C(=O)NCC3=CC=CC=C3Cl)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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